molecular formula C7H10O4 B1590783 Ethyl 2-formyl-3-oxobutanoate CAS No. 33142-24-4

Ethyl 2-formyl-3-oxobutanoate

Cat. No.: B1590783
CAS No.: 33142-24-4
M. Wt: 158.15 g/mol
InChI Key: FOYKDKLMRIXURJ-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-oxobutanoate is an organic compound with the molecular formula C₇H₁₀O₄. It is a versatile intermediate used in various chemical syntheses. The compound features both aldehyde and ester functional groups, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with formic acid or its derivatives. The reaction typically involves the formation of an enolate ion from ethyl acetoacetate, which then reacts with formic acid to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde or ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-3-oxobutanoate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the aldehyde and ester groups. These functional groups can undergo nucleophilic attack, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the molecule .

Comparison with Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the formyl group.

    Ethyl 3-oxobutanoate: Similar but without the formyl group.

    Methyl 2-formyl-3-oxobutanoate: Similar but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both aldehyde and ester functional groups, which provide it with distinct reactivity and versatility in chemical syntheses compared to its analogs .

Properties

IUPAC Name

ethyl 2-formyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)6(4-8)5(2)9/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYKDKLMRIXURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564364
Record name Ethyl 2-formyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33142-24-4
Record name Ethyl 2-formyl-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33142-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-formyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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